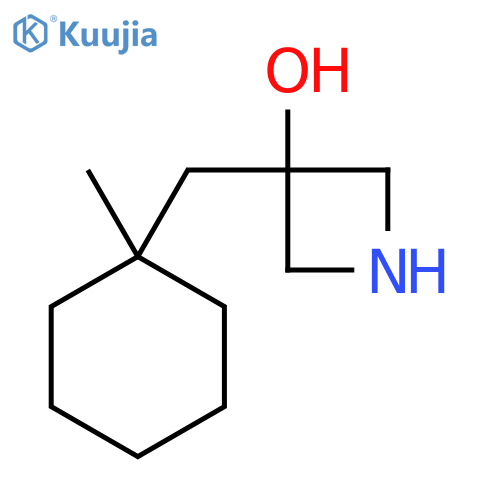Cas no 2228270-32-2 (3-(1-methylcyclohexyl)methylazetidin-3-ol)

2228270-32-2 structure
商品名:3-(1-methylcyclohexyl)methylazetidin-3-ol
3-(1-methylcyclohexyl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(1-methylcyclohexyl)methylazetidin-3-ol
- 3-[(1-methylcyclohexyl)methyl]azetidin-3-ol
- 2228270-32-2
- EN300-1780987
-
- インチ: 1S/C11H21NO/c1-10(5-3-2-4-6-10)7-11(13)8-12-9-11/h12-13H,2-9H2,1H3
- InChIKey: YDEMNBZXCDUMPU-UHFFFAOYSA-N
- ほほえんだ: OC1(CNC1)CC1(C)CCCCC1
計算された属性
- せいみつぶんしりょう: 183.162314293g/mol
- どういたいしつりょう: 183.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 32.3Ų
3-(1-methylcyclohexyl)methylazetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1780987-0.5g |
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |
2228270-32-2 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1780987-10g |
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |
2228270-32-2 | 10g |
$5221.0 | 2023-09-20 | ||
| Enamine | EN300-1780987-0.05g |
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |
2228270-32-2 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1780987-10.0g |
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |
2228270-32-2 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1780987-1.0g |
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |
2228270-32-2 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1780987-1g |
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |
2228270-32-2 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1780987-0.25g |
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |
2228270-32-2 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1780987-2.5g |
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |
2228270-32-2 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1780987-5g |
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |
2228270-32-2 | 5g |
$3520.0 | 2023-09-20 | ||
| Enamine | EN300-1780987-0.1g |
3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |
2228270-32-2 | 0.1g |
$1068.0 | 2023-09-20 |
3-(1-methylcyclohexyl)methylazetidin-3-ol 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
2228270-32-2 (3-(1-methylcyclohexyl)methylazetidin-3-ol) 関連製品
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
